![molecular formula C9H11NO4 B2411282 3-(2-Methoxyethoxy)pyridine-2-carboxylic acid CAS No. 1248603-44-2](/img/structure/B2411282.png)
3-(2-Methoxyethoxy)pyridine-2-carboxylic acid
Overview
Description
3-(2-Methoxyethoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H11NO4 and a molar mass of 197.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a carboxylic acid group and a 2-methoxyethoxy group attached .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been used in various chemical reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature .Scientific Research Applications
Antimicrobial Activities and Spectroscopy
- Antimicrobial Activities & DNA Interactions : Pyridine-2-carboxylic acid derivatives exhibit significant antibacterial and antifungal activities. Their DNA interactions have been analyzed, revealing a strong interaction of the 4-methoxy derivative with DNA (Tamer et al., 2018).
Chemical Extraction and Synthesis
- Reactive Extraction for Pharmaceutical Production : Pyridine-2-carboxylic acid is used in the production of pharmaceuticals, herbicides, and metal salts. Reactive extraction is a technique for recovering this acid from dilute aqueous solutions, minimizing toxicity (Datta & Kumar, 2014).
- Oxidation of Alkenes : A study discusses the catalytic oxidation of alkenes using a Mn(II)/Pyridine-2-carboxylic Acid catalyst, indicating the role of ketones in activating H2O2 for this reaction (Dong et al., 2012).
Other Applications
- Coal Pyrolysis Reactivity Enhancement : Mild acid pretreatment using methoxyethoxy acetic acid can improve the pyrolytic reactivity of coals, indicating a potential application in energy production (Sakanishi et al., 2001).
Mechanism of Action
Target of Action
A structurally similar compound, 3-(carboxymethoxy)thieno[2,3-b]pyridine-2-carboxylic acid, is known to target tyrosine-protein phosphatase non-receptor type 1 . This protein acts as a regulator of the endoplasmic reticulum unfolded protein response .
Mode of Action
It’s worth noting that pyridinecarboxylic acids, which include this compound, are known to be monocarboxylic derivatives of pyridine . These compounds can interact with their targets in various ways, potentially influencing cellular processes.
Biochemical Pathways
Pyridine-2-carboxylic acid, a related compound, is an endogenous metabolite of l-tryptophan and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Result of Action
Related compounds have been reported to possess a wide range of effects, including neuroprotective, immunological, and anti-proliferative effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-methoxyethoxy)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-5-6-14-7-3-2-4-10-8(7)9(11)12/h2-4H,5-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLOFEDIFBTCBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(N=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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